An In-depth Technical Guide to (4R)-1-Methyl-4-propyl-L-proline Methyl Ester
An In-depth Technical Guide to (4R)-1-Methyl-4-propyl-L-proline Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester , a key chiral intermediate in pharmaceutical synthesis, most notably recognized for its connection to the lincosamide class of antibiotics. This document moves beyond a simple data sheet to offer insights into its synthesis, structural significance, and analytical characterization, reflecting a synthesis of established knowledge and practical application.
Core Molecular Identity and Significance
(4R)-1-Methyl-4-propyl-L-proline Methyl Ester, also known by its IUPAC name methyl (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylate, is a derivative of the non-proteinogenic amino acid L-proline. Its structure is characterized by a pyrrolidine ring with a methyl group on the nitrogen, a methyl ester at the 2-position, and a propyl group at the 4-position. The specific stereochemistry, (2S, 4R), is crucial for its biological relevance.
The primary significance of this molecule lies in its relationship to Lincomycin , a naturally occurring antibiotic. The parent acid, (4R)-1-methyl-4-propyl-L-proline, is a structural component of Lincomycin, which is biosynthesized by Streptomyces lincolnensis.[1] As such, the methyl ester serves as a valuable labeled proline derivative and an intermediate in the development of biosynthetic antibiotics.[2] Understanding its chemical properties is therefore fundamental for researchers engaged in the synthesis of novel antibiotic analogues and in the study of lincosamide biosynthesis.
Structural Context: The Proline Backbone
Proline's unique cyclic structure imparts significant conformational rigidity compared to other amino acids. This rigidity is a key factor in the structure of peptides and proteins. In the case of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, the substituents on the pyrrolidine ring further influence its three-dimensional shape and reactivity.
Physicochemical and Spectroscopic Profile
Precise experimental data for this specific ester is not widely published in readily accessible literature. However, based on information from chemical suppliers and knowledge of similar compounds, we can compile a profile of its expected properties.
General Properties
| Property | Value | Source |
| CAS Number | 13380-39-7 | [3] |
| Molecular Formula | C₁₀H₁₉NO₂ | [3] |
| Molecular Weight | 185.26 g/mol | [3] |
| Appearance | Brown Oil | |
| Purity | >95% (typical for commercial samples) | |
| IUPAC Name | methyl (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylate | [4] |
| Synonyms | 4-Propyl-hygric Acid Methyl Ester, (4R)-4-Propyl-hygric Acid Methyl Ester, trans-4-Propyl-1-methyl-L-proline Methyl Ester |
Spectroscopic Data (Predicted and Analog-Based)
While specific spectra for this compound are not available in public databases, we can predict the key features based on its structure and data from analogous compounds like L-proline methyl ester.[5][6]
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¹H NMR: Expected signals would include a singlet for the N-methyl group, a singlet for the ester methyl group, and multiplets for the protons on the pyrrolidine ring and the propyl group. The chemical shifts and coupling constants of the ring protons would be indicative of the trans relationship between the substituents at positions 2 and 4.
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¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ester, the carbons of the pyrrolidine ring, the N-methyl and O-methyl carbons, and the carbons of the propyl group.
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 185, with fragmentation patterns characteristic of proline esters, such as the loss of the methoxycarbonyl group.
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Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester group (typically around 1730-1750 cm⁻¹) and C-N stretching vibrations.
Synthesis and Handling
The synthesis of (4R)-1-Methyl-4-propyl-L-proline Methyl Ester is not commonly detailed in academic literature, likely due to its specialized application. However, a logical and established approach involves the esterification of the parent carboxylic acid, (4R)-1-Methyl-4-propyl-L-proline.
Proposed Synthetic Workflow
A general and effective method for the esterification of amino acids is the use of an acidic alcohol solution. The following protocol is a well-established procedure for synthesizing amino acid methyl esters.[1]
Caption: Proposed workflow for the synthesis of the target ester.
Detailed Protocol:
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Reaction Setup: Suspend (4R)-1-Methyl-4-propyl-L-proline hydrochloride in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride dropwise with stirring. The causality here is that thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ, which protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. This avoids the direct use of corrosive HCl gas.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
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Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired methyl ester.
Handling and Storage
(4R)-1-Methyl-4-propyl-L-proline Methyl Ester is expected to be a stable compound under normal laboratory conditions. For long-term storage, it is advisable to keep it in a tightly sealed container, protected from light and moisture, and refrigerated.
Applications in Research and Development
The primary application of this compound is as a building block in the synthesis of novel lincosamide antibiotics. The rise of antibiotic resistance necessitates the development of new antibacterial agents, and the modification of existing antibiotic scaffolds is a common strategy.
Logical Relationship in Drug Discovery
Caption: Role of the target ester in the drug discovery pipeline.
By using (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, medicinal chemists can perform various chemical modifications at the ester functionality or other parts of the molecule before coupling it with a sugar moiety to create new lincomycin analogues. These new compounds can then be screened for improved activity against resistant bacterial strains.
Conclusion
(4R)-1-Methyl-4-propyl-L-proline Methyl Ester is a specialized yet important chemical entity. Its value is intrinsically linked to the field of antibiotic research, particularly in the development of new lincosamides. While detailed, publicly available characterization data is sparse, its synthesis can be achieved through established methods of amino acid esterification. This guide provides a framework for understanding and utilizing this compound, grounded in the principles of organic chemistry and its practical application in drug discovery.
References
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Mandal, G. H., Choudhary, S., Kelley, S. P., & Sathyamoorthi, S. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline. Molbank, 2025(2), M2003. [Link]
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PubChem. (n.d.). (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]
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Fisher Scientific. (n.d.). (4R)-1-Methyl-4-propyl-L-proline Methyl Ester, TRC. Retrieved from [Link]
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Malachtova, M., et al. (2019). Mutasynthesis of Lincomycin Derivatives with Activity against Drug-Resistant Staphylococci. Antimicrobial Agents and Chemotherapy, 63(5), e02287-18. [Link]
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PubChem. (n.d.). L-Proline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 1246815-09-7 4 | R-Methyl-Propyl-Proline-d₃ Methyl Ester. Retrieved from [Link]
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Braga, C. B., et al. (2014). Conformational Analysis and Intramolecular Interactions of L-proline Methyl Ester and Its N-acetylated Derivative Through Spectroscopic and Theoretical Studies. The Journal of Physical Chemistry A, 118(9), 1748–1758. [Link]
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SpectraBase. (n.d.). L-Proline methyl ester hydrochloride. Retrieved from [Link]
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The Biology Project. (n.d.). Proline. University of Arizona. Retrieved from [Link]
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Molbase. (n.d.). (4R)-1-Methyl-4-propyl-L-proline Methyl Ester. Retrieved from [Link]
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Braga, C. B., Ducati, L. C., Tormena, C. F., & Rittner, R. (2014). Conformational Analysis and Intramolecular Interactions of L-proline Methyl Ester and Its N-acetylated Derivative Through Spectroscopic and Theoretical Studies. The Journal of physical chemistry. A, 118(9), 1748–1758. [Link]
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SpectraBase. (n.d.). L-Proline methyl ester hydrochloride. John Wiley & Sons, Inc. Retrieved from [Link]
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